(S)-(+)-2-(Methoxymethyl)pyrrolidine (CAS 63126-47-6), commonly known as SMP or O-methyl-L-prolinol, is a highly versatile chiral building block, organocatalyst, and chiral auxiliary derived from L-proline. Commercially available at >99% enantiomeric excess, SMP features a rigid secondary pyrrolidine amine coupled with a Lewis basic methoxymethyl ether side chain. This specific structural combination allows it to function simultaneously as a stereodirecting scaffold and a stable coordinating ligand for metals such as lithium and zinc. In procurement contexts, SMP is most frequently sourced as the mandatory precursor for the synthesis of the Enders SAMP chiral auxiliary, as well as a cost-effective, scalable organocatalyst for asymmetric Michael additions, cross-aldol reactions, and the generation of chiral amino siloxy dienes .
Attempting to substitute SMP with its cheaper precursor, L-prolinol, routinely fails in complex asymmetric syntheses due to the reactivity of the unprotected hydroxyl group. In L-prolinol, the primary alcohol acts as a protic hydrogen-bond donor and is highly susceptible to unwanted O-alkylation, esterification, and alkoxide formation when exposed to strong bases or organometallic reagents. By contrast, the methoxymethyl group in SMP masks the oxygen, converting it into an aprotic, stable Lewis base. This modification prevents side reactions while allowing the oxygen to tightly coordinate metal cations (e.g., Li+) to fix transition-state geometries. Furthermore, while bulky diphenylprolinol silyl ethers (Hayashi-Jørgensen catalysts) offer greater steric shielding, they lack the specific, tight metal-coordinating ability of SMP's methoxy group, making SMP the required choice for directed lithiation and specific auxiliary-driven cycloadditions [1].
SMP is the mandatory synthetic precursor for (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), a premier chiral auxiliary used in the Enders alkylation of ketones. Standardized protocols require the N-amination of SMP (via Hofmann degradation or nitrosation/reduction) to yield SAMP. Procuring high-purity SMP (>99% ee) is critical, as the stereochemical integrity is fully retained during conversion, enabling the resulting SAMP hydrazones to routinely deliver >95% ee in downstream asymmetric α-alkylations. Substituting with lower-purity or racemic precursors directly degrades the final product's optical purity [1].
| Evidence Dimension | Stereochemical transfer efficiency |
| Target Compound Data | >99% ee SMP yields >99% ee SAMP |
| Comparator Or Baseline | Racemic or lower purity methoxymethylpyrrolidine |
| Quantified Difference | Complete retention of chirality required for >95% ee downstream alkylations |
| Conditions | N-amination via Hofmann degradation or nitrosation |
Procurement of >99% ee SMP is a strict prerequisite for manufacturing the SAMP auxiliary without loss of optical activity, directly dictating the success of industrial asymmetric alkylations.
When utilized as a chiral auxiliary to form 1-amino-3-siloxy-1,3-dienes, SMP demonstrates strong diastereofacial control in Diels-Alder reactions. In cycloadditions with methacrolein, the SMP-derived diene achieves a 79% overall yield and 68% ee of the resulting enone after reduction and elimination. While highly engineered C2-symmetric auxiliaries can achieve higher ee values, SMP provides a highly cost-effective, commercially scalable baseline that vastly outperforms achiral pyrrolidine auxiliaries, which inherently yield 0% ee [1].
| Evidence Dimension | Enantiomeric excess (ee) in cycloaddition |
| Target Compound Data | 68% ee (SMP-derived diene) |
| Comparator Or Baseline | 0% ee (Achiral pyrrolidine-derived diene) |
| Quantified Difference | +68% ee improvement |
| Conditions | Cycloaddition with methacrolein followed by reduction and HF-mediated elimination |
SMP provides a commercially viable, scalable auxiliary for asymmetric Diels-Alder reactions requiring moderate-to-high enantioselectivity without the prohibitive cost of complex C2-symmetric ligands.
In the synthesis of chiral α-lithiated silicon compounds, the methoxymethyl group of SMP acts as an essential coordinating side arm. NMR and X-ray diffraction studies confirm that the SMP ligand forms a fixed Li-O contact at room temperature, rigidly dictating the absolute configuration at the metalated carbon. This tight coordination results in a diastereomeric ratio (dr) of ≥ 98:2 upon trapping with electrophiles like trimethylchlorostannane. Unprotected prolinol is entirely incompatible with this process due to rapid deprotonation of the OH group, making SMP uniquely suited for stereoselective metalations[1].
| Evidence Dimension | Diastereomeric ratio (dr) of trapped product |
| Target Compound Data | ≥ 98:2 dr (using SMP ligand) |
| Comparator Or Baseline | Unprotected L-prolinol (incompatible) |
| Quantified Difference | Complete stereocontrol vs. reaction failure (alkoxide formation) |
| Conditions | Trapping of (R,S)-LiL·quinuclidine with trimethylchlorostannane at room temperature |
The stable, aprotic Lewis basicity of SMP is critical for stabilizing chiral organolithium intermediates, making it the ligand of choice for highly stereoselective metalations.
SMP is the indispensable starting material for the large-scale production of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). Procurement of high-purity SMP is required for facilities utilizing Enders hydrazone methodology for the asymmetric α-alkylation of aldehydes and ketones [1].
SMP is highly effective for generating chiral 1-amino-3-siloxy-1,3-dienes. It is the optimal choice when a cost-effective, commercially available auxiliary is needed to achieve strong diastereofacial control (up to 68% ee) in cycloadditions with activated dienophiles like methacrolein[2].
Due to its stable methoxymethyl ether group, SMP is ideally suited as a chiral ligand for stabilizing organolithium and organozinc intermediates. It is the preferred procurement choice over unprotected prolinol when fixed metal-oxygen coordination is required to achieve high diastereomeric ratios (≥ 98:2) without risking alkoxide-driven side reactions [3].
SMP is utilized as a direct organocatalyst in cross-aldol reactions (e.g., dihydroxyacetone with p-nitrobenzaldehyde) and asymmetric Michael additions. It serves as a less sterically hindered alternative to bulky diphenylprolinol silyl ethers, making it suitable for less demanding substrates where tight transition-state coordination is prioritized over extreme steric shielding.
Flammable;Irritant